molecular formula C10H9N5S B2505435 1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole CAS No. 2320955-51-7

1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole

Cat. No.: B2505435
CAS No.: 2320955-51-7
M. Wt: 231.28
InChI Key: DYXYUKOWDHZQTJ-UHFFFAOYSA-N
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Description

1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole is a heterocyclic compound that features a unique structure combining pyrazole, pyrazine, and imidazole rings

Scientific Research Applications

1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole has several scientific research applications:

Safety and Hazards

The compound has several hazard statements including H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P280 - P391 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that there is a great potential for the development of new drugs that overcome the AMR problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrazine derivative in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole is unique due to its specific combination of pyrazole, pyrazine, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-14-6-4-12-10(14)16-9-8-2-3-13-15(8)7-5-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYUKOWDHZQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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